molecular formula C22H25N5O2S B12168963 1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

Cat. No.: B12168963
M. Wt: 423.5 g/mol
InChI Key: QDNGJULPZRYJTK-UHFFFAOYSA-N
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Description

1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and thiazole intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is unique due to its combination of pyridazine, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-29-20-10-9-19(25-26-20)27-13-5-8-17(14-27)22(28)23-12-11-21-24-18(15-30-21)16-6-3-2-4-7-16/h2-4,6-7,9-10,15,17H,5,8,11-14H2,1H3,(H,23,28)

InChI Key

QDNGJULPZRYJTK-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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